molecular formula C19H18N2O2 B14955456 N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14955456
M. Wt: 306.4 g/mol
InChI Key: KELNNQCJSRIRIU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a hydroxy-substituted phenylethyl group and a pyrrole ring at the para position of the benzamide core. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c22-18(15-6-2-1-3-7-15)14-20-19(23)16-8-10-17(11-9-16)21-12-4-5-13-21/h1-13,18,22H,14H2,(H,20,23)

InChI Key

KELNNQCJSRIRIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(1H-pyrrol-1-yl)benzoic acid with an appropriate amine, such as 2-hydroxy-2-phenylethylamine, under dehydrating conditions.

    Coupling Reactions: The coupling of the hydroxyphenylethyl group to the benzamide core can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with benzamide derivatives bearing pyrrole rings or hydroxyalkyl/aryl groups. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Features Reported Activity Reference
N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide 2-hydroxy-2-phenylethyl, 1H-pyrrol-1-yl ~338.4 (estimated) Hydroxy group enhances polarity; pyrrole enables π-π stacking Hypothesized antimicrobial/cytotoxic activity (based on analogs) Inferred
N-(4-(1H-pyrrol-1-yl)phenyl)benzamide (Example in ) 4-(1H-pyrrol-1-yl)phenyl ~264.3 Simpler pyrrole-substituted benzamide Synthesized via Ni-catalyzed reductive aminocarbonylation; no direct bioactivity reported
N-(4-oxo-2-substitutedthiazolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamides (16a-h) Thiazolidinone ring, pyrrole Varies by substituent (~350–400) Thiazolidinone core enhances rigidity; antimicrobial activity Antimicrobial (MIC: 2–32 µg/mL)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Fluorinated chromene, pyrazolopyrimidine 589.1 Complex heterocyclic architecture; fluorination improves metabolic stability Not explicitly stated, likely kinase inhibition

Biological Activity

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

Structure Analysis

The presence of the hydroxyl group and the pyrrole ring is significant, as these functional groups often contribute to the biological activity of compounds. The hydroxyl group may enhance solubility and bioavailability, while the pyrrole moiety is known for its role in various pharmacological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzamide derivatives against protozoan parasites, this compound demonstrated efficacy against Plasmodium falciparum and Trypanosoma cruzi .

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
P. falciparumModerate
T. cruziModerate
T. gondiiLow

The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific enzymes crucial for pathogen survival. For instance, it has been suggested that compounds with similar structures may inhibit the hemozoin detoxification protein in P. falciparum, leading to increased oxidative stress within the parasite .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on P. falciparum : A series of derivatives were synthesized and tested for their activity against chloroquine-resistant strains of P. falciparum. The study found that modifications to the benzamide structure could enhance potency and selectivity .
  • Toxicity Assessment : In vitro toxicity testing against mammalian cells showed that while some derivatives were effective against parasites, they also exhibited varying levels of cytotoxicity, necessitating further optimization for therapeutic use .
  • ADMET Properties : The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile was evaluated, revealing moderate metabolic stability but rapid clearance in human liver microsomes . This highlights the need for structural modifications to improve pharmacokinetics.

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